Stearamidoethyl(2-hydroxyethyl)amine, acetate

Description

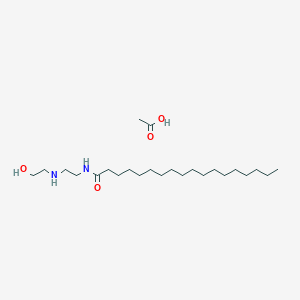

Stearamidoethyl(2-hydroxyethyl)amine, acetate (CAS 57478-07-6) is a fatty amine derivative with a stearamide backbone (C18 alkyl chain) linked to an ethylamine group modified by a hydroxyethyl substituent, neutralized with acetic acid. Its molecular formula is C₂₂H₄₆N₂O₂·C₂H₄O₂, and its structure features:

- A hydrophobic stearamide chain (C₁₈H₃₅CONH-) for lipid compatibility.

- A hydrophilic ethyl(2-hydroxyethyl)amine moiety (-CH₂CH₂N(CH₂CH₂OH)CH₂CH₂-) for solubility and reactivity.

- An acetate counterion (CH₃COO⁻) to stabilize the amine group .

This compound is primarily used as a non-ionic antistatic agent in polyolefin plastics (e.g., PE, PP) for food packaging, leveraging its dual hydrophilic-lipophilic balance (HLB) to reduce static charges . Regulatory guidelines under EU Regulation 10/2011 specify a specific migration limit (SML(T)) of 1.2 mg/kg for similar amines in food contact materials .

Properties

CAS No. |

57478-07-6 |

|---|---|

Molecular Formula |

C22H46N2O2.C2H4O2 C24H50N2O4 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

acetic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide |

InChI |

InChI=1S/C22H46N2O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;1-2(3)4/h23,25H,2-21H2,1H3,(H,24,26);1H3,(H,3,4) |

InChI Key |

FMPKQAWGNSGARV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC(=O)O |

Related CAS |

53585-52-7 57478-07-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stearamidoethyl(2-hydroxyethyl)amine, acetate typically involves the reaction of stearic acid with 2-aminoethanol to form stearamidoethylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where stearic acid and 2-aminoethanol are combined under controlled conditions. The reaction mixture is then treated with acetic anhydride, and the product is purified through distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Stearamidoethyl(2-hydroxyethyl)amine, acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The acetate group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Various acyl derivatives.

Scientific Research Applications

Stearamidoethyl(2-hydroxyethyl)amine, acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of lipid metabolism and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

Industry: Utilized in the production of surfactants, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of Stearamidoethyl(2-hydroxyethyl)amine, acetate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function.

Comparison with Similar Compounds

Molecular Structure and Functional Groups

The table below compares key structural and functional attributes:

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Functional Groups |

|---|---|---|---|---|

| Stearamidoethyl(2-hydroxyethyl)amine, acetate | 57478-07-6 | C₂₂H₄₆N₂O₂·C₂H₄O₂ | 430.64 | Stearamide, tertiary amine, hydroxyethyl, acetate |

| N-Stearoylamidopropyl-N,N-bis(2-hydroxyethyl)amine | 55819-54-0 | C₂₅H₅₂N₂O₃ | 428.69 | Stearamide, tertiary amine, bis(2-hydroxyethyl), propyl linker |

| N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide | 141-21-9 | C₂₂H₄₅N₃O₂ | 395.61 | Stearamide, secondary amine, hydroxyethyl (no acetate) |

| 2-(Dimethylamino)ethyl acetate | 1421-89-2 | C₆H₁₃NO₂ | 131.17 | Dimethylamino, acetate ester (simpler structure, no fatty chain) |

| N,N-Bis(2-hydroxyethyl)coco amine | 61791-31-9 | Variable (C12–18 alkyl chain) | ~300–400 | Coconut-derived fatty chain, bis(2-hydroxyethyl)amine |

Key Observations :

- Counterion Effects: The acetate in the target compound improves stability and reduces volatility compared to non-salt forms (e.g., CAS 141-21-9) .

- Hydrophilicity: Bis(2-hydroxyethyl) derivatives (e.g., CAS 55819-54-0) exhibit higher hydrophilicity due to additional hydroxyl groups, which may accelerate migration in polymers compared to mono-hydroxyethyl variants .

Biological Activity

Stearamidoethyl(2-hydroxyethyl)amine, acetate, is a compound with potential applications in various biological contexts, particularly in drug delivery systems and as a surfactant in pharmaceutical formulations. This article explores its biological activity, including mechanisms of action, efficacy in different studies, and safety profiles.

Chemical Structure and Properties

This compound is a cationic lipid characterized by its long hydrophobic tail derived from stearic acid and a hydrophilic head group containing amino and hydroxyl functionalities. This amphiphilic nature allows it to interact with biological membranes effectively, facilitating cellular uptake of therapeutic agents.

- Cell Membrane Interaction : The cationic nature of stearamidoethyl(2-hydroxyethyl)amine allows it to interact with negatively charged cell membranes. This interaction can enhance the permeability of the cellular membrane, promoting the uptake of nucleic acids and other therapeutic compounds.

- Gene Delivery : Studies have demonstrated that this compound can be utilized in gene delivery systems. Its ability to form lipoplexes with DNA enhances transfection efficiency in various cell types, making it a candidate for gene therapy applications .

- Antiviral Activity : Preliminary research indicates that cationic lipids similar to stearamidoethyl(2-hydroxyethyl)amine exhibit antiviral properties by disrupting viral envelopes or inhibiting viral replication within host cells .

In Vitro Studies

Several studies have evaluated the cytotoxicity and transfection efficiency of stearamidoethyl(2-hydroxyethyl)amine:

- Cytotoxicity Assays : In vitro assays using HEK-293T cell lines revealed that at optimal concentrations, stearamidoethyl(2-hydroxyethyl)amine did not exhibit significant cytotoxic effects, maintaining cell viability above 80% after 48 hours of exposure .

- Transfection Efficiency : Comparative studies showed that formulations containing stearamidoethyl(2-hydroxyethyl)amine achieved higher transfection rates than those using traditional lipids. For instance, at a charge ratio of 1:1 (lipid:DNA), transfection efficiency was significantly improved compared to controls .

Case Studies

A notable case study involved the use of stearamidoethyl(2-hydroxyethyl)amine in the development of a novel vaccine platform against SARS-CoV-2. The study highlighted:

- Enhanced Immune Response : When formulated with mRNA encoding the spike protein, the lipid successfully facilitated mRNA delivery into dendritic cells, leading to robust immune responses in animal models .

- Safety Profile : No adverse effects were reported in animal models at doses used for vaccination trials, suggesting a favorable safety profile for further clinical evaluation .

Safety and Toxicology

The safety assessment of stearamidoethyl(2-hydroxyethyl)amine has been addressed in several reports:

- Dermal Irritation : Studies indicate low potential for skin irritation when used in topical formulations. However, further long-term studies are necessary to fully elucidate its safety profile .

- Sensitization Potential : Limited data suggest minimal sensitization potential; however, comprehensive testing is recommended before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.